molecular formula C12H11ClN2O5S B2893423 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione CAS No. 685108-62-7

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione

Cat. No. B2893423
CAS RN: 685108-62-7
M. Wt: 330.74
InChI Key: KWTOLMPVXVECLY-UHFFFAOYSA-N
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Description

The compound “5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione” is a complex organic molecule. It contains a thiazolane ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The molecule also contains a nitrophenyl group, which is a phenyl ring (a variant of a benzene ring) with a nitro group (-NO2) attached . The presence of a hydroxyl group (-OH) and a chloro group (-Cl) further adds to the complexity of this molecule.

Scientific Research Applications

Chemical Transformations and Synthesis

Chemical transformations involving similar compounds have demonstrated novel reactivity patterns, such as unusual nitro group shifts in phenylhydrazo-β-diketones. Such transformations can lead to the synthesis of new ligands for metal coordination, illustrating the compound's utility in creating complex metal-organic frameworks with potential applications in catalysis or material science. The research by Kopylovich et al. (2011) on a novel para to meta shift of a nitro group showcases the intricate chemical behavior that similar compounds can exhibit, hinting at the broader chemical utility of the compound (Kopylovich et al., 2011).

Liquid Crystalline Properties

Compounds related to thiazole and thiazolidine derivatives have been investigated for their liquid crystalline properties. For instance, Al-dujaili, Atto, and Al-Kurde (2001) studied model compounds and polymers prepared by condensation reactions involving thiazolo[5,4-d]thiazole with siloxane flexible spacers. Such research indicates the potential of thiazole derivatives in the development of new materials with specific liquid crystalline behaviors, which could be pivotal in advanced display technologies or materials science (Al-dujaili et al., 2001).

Biological Evaluation

While direct biological applications of 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione were not identified, related research on thiazole and thiazolidinone derivatives points towards their relevance in medicinal chemistry. For example, the synthesis and evaluation of new thiazolidinones and fused thiopyrano[2,3-d]thiazole derivatives for their antimicrobial activity highlight the broader significance of thiazole derivatives in drug discovery and the development of new therapeutic agents (Metwally, 2008).

properties

IUPAC Name

5-[(4-chloro-3-nitrophenyl)-hydroxymethyl]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-2-14-11(17)10(21-12(14)18)9(16)6-3-4-7(13)8(5-6)15(19)20/h3-5,9-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTOLMPVXVECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione

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